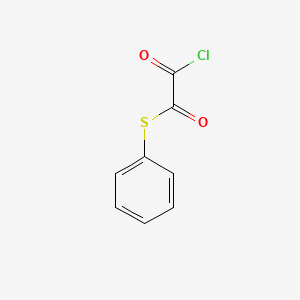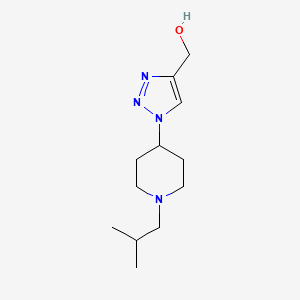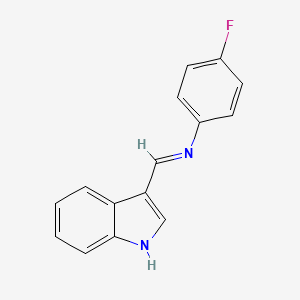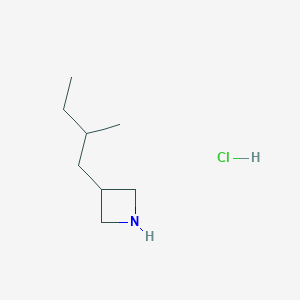![molecular formula C35H41N7O4 B13426508 N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core biphenyl-imidazole structure, followed by the introduction of the pyrrolidinyl and acetyl groups. The final step involves the esterification of the carbamic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Phenylmethanamine: Another compound with a related structure.
Uniqueness
N-[(1S)-1-[[(2S)-2-[5-[4’-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1’-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This complexity sets it apart from simpler compounds like benzylamine and phenylmethanamine.
Properties
Molecular Formula |
C35H41N7O4 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31+/m0/s1 |
InChI Key |
JYVHPJBIMHHKQX-RWSKJCERSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)



![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)




![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)



![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
